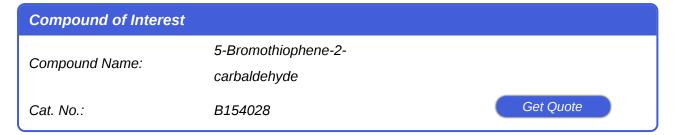


Spectroscopic Profile of 5-Bromothiophene-2carbaldehyde: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromothiophene-2-carbaldehyde**, a key intermediate in the synthesis of pharmaceuticals and luminescent materials. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **5-Bromothiophene-2-carbaldehyde**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Coupling Constant (J) Hz	Assignment
9.79	Singlet	-	H-6 (Aldehyde)
7.54	Doublet	4.0	H-3
7.20	Doublet	4.0	H-4

Solvent: CDCl₃, Frequency: 400 MHz



Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~182	C-6 (Carbonyl)
~144	C-2
~138	C-4
~131	C-3
~120	C-5

Note: Specific peak assignments for ¹³C NMR are based on predictive models and data from similar thiophene derivatives, as explicit assignments were not available in the reviewed literature.

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
~3100	Medium	C-H stretch (aromatic)
~2850, ~2750	Medium	C-H stretch (aldehyde)
~1665	Strong	C=O stretch (conjugated aldehyde)
~1520, ~1450	Medium-Strong	C=C stretch (thiophene ring)
~1040	Medium	C-Br stretch
~800	Strong	C-H out-of-plane bend (aromatic)

Table 4: Mass Spectrometry (MS) Data



m/z	Relative Intensity (%)	Proposed Fragment
190, 192	High	[M] ⁺ (Molecular ion)
189, 191	High	[M-H] ⁺
161, 163	Medium	[M-CHO] ⁺
111	Medium	[M-Br]+
82	Medium	[C ₄ H ₂ S] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific parameters may vary based on the instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample of **5-Bromothiophene-2-carbaldehyde** is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), and transferred to an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral data is acquired over a range of 0-10 ppm. For ¹³C NMR, the spectral width is typically in the range of 0-200 ppm.

Infrared (IR) Spectroscopy: FT-IR spectra are obtained using a Fourier Transform Infrared spectrometer. A small amount of the neat liquid sample can be placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly onto the crystal. The spectra are typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

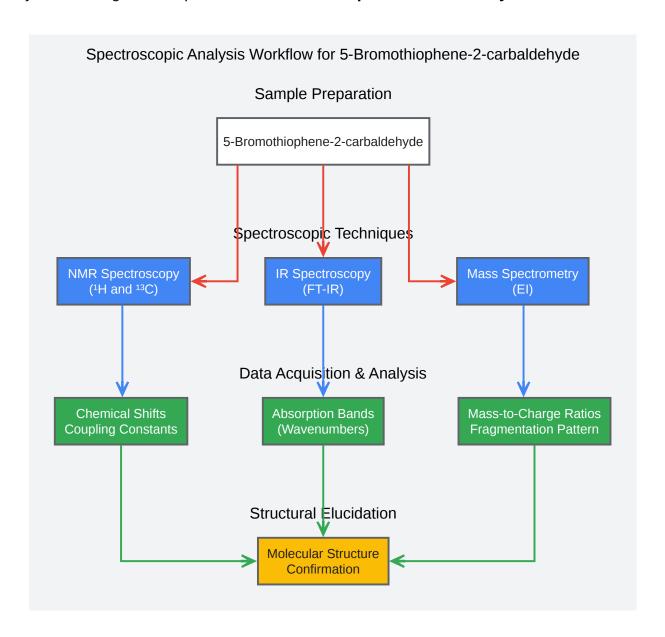
Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI), the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to ionize and fragment. The resulting ions



are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **5-Bromothiophene-2-carbaldehyde**.



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Caption: Logical workflow for the spectroscopic analysis.







This guide provides a foundational understanding of the spectroscopic characteristics of **5-Bromothiophene-2-carbaldehyde**. For more detailed analysis, it is recommended to consult primary research articles and spectral databases.

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